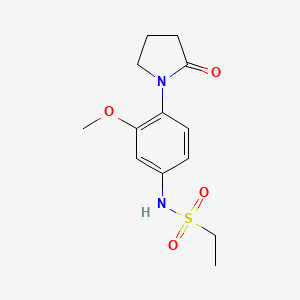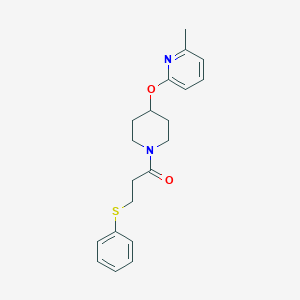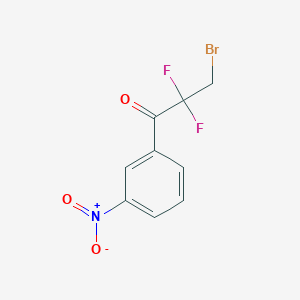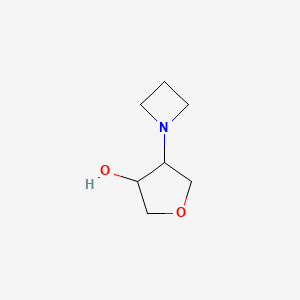
4-(Azetidin-1-yl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidinones are four-membered cyclic amides, also known as beta-lactams . They are known for a wide range of biological activities, including anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, and anti-diabetic activities . They are also known as potent mechanism-based inhibitors of several enzymes .
Synthesis Analysis
Azetidinones can be synthesized through various methods. One common method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of azetidinones is characterized by a four-membered lactam ring . The simplest possible azetidinone is 2-azetidinone .Chemical Reactions Analysis
Azetidinone derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary depending on the specific derivative. For example, azetidin-3-ol has a molecular weight of 73.09 g/mol .科学的研究の応用
Suzuki Coupling for Aryloxetanes and Arylazetidines
A study by Duncton et al. (2008) presented an efficient approach to incorporate the oxetan-3-yl and azetidin-3-yl substituents into aromatic systems using a nickel-mediated alkyl-aryl Suzuki coupling. These substituents are recognized as privileged motifs within medicinal chemistry, indicating their significance in drug design and synthesis (Duncton et al., 2008).
Minisci Reaction for Heteroaryloxetanes and Heteroarylazetidines
Another method for introducing oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases was achieved through a radical addition method known as the Minisci reaction. Duncton et al. (2009) demonstrated this process's utility by applying it to heteroaromatic systems that have found important uses in drug discovery, such as EGFR inhibitors and antimalarial drugs (Duncton et al., 2009).
Beta-Lactam Inhibitors
Finke et al. (1995) described the stereospecific synthesis of several 4-[(4-carboxyphenyl)oxy]-3,3-dialkyl-1-[[(1-phenylalkyl)-amino]carbonyl]azetidin-2-ones, discussing their structure-activity relationships in terms of hydrolytic stability, inhibitory potency for human leukocyte elastase, and in vivo oral efficacy. This study underscores the role of azetidine derivatives in developing enzyme inhibitors (Finke et al., 1995).
Azetidin-2-ones as Synthons
Deshmukh et al. (2004) highlighted the use of azetidin-2-one, a four-membered cyclic lactam, as a versatile building block for synthesizing a variety of biologically significant compounds. This review provides insights into the methodologies based on the beta-lactam nucleus, emphasizing its role as a powerful building block in organic synthesis (Deshmukh et al., 2004).
作用機序
Target of Action
Azetidinones, a class of compounds to which 4-(azetidin-1-yl)oxolan-3-ol belongs, are known to inhibit several enzymes like human tryptase, chymase, thrombin, leukocyte elastase, human cytomegalovirus protease, and serine protease enzyme . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and viral replication.
Mode of Action
For instance, they can inhibit the activity of certain enzymes, leading to a disruption in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
They exhibit anti-tubercular, anti-inflammatory, anti-tumor, anti-HIV, anti-parkinsonian, and anti-diabetic activities . These activities suggest that azetidinones may affect multiple biochemical pathways, including those involved in inflammation, cell growth and proliferation, viral replication, neurotransmission, and glucose metabolism.
Result of Action
These effects could include inhibition of enzyme activity, disruption of cellular processes, and alteration of signaling pathways .
Action Environment
For instance, azetidinones are known to be hydrolytically vulnerable , suggesting that they may be sensitive to changes in environmental conditions.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(azetidin-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7-5-10-4-6(7)8-2-1-3-8/h6-7,9H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKVNJOKRJSBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2COCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-1-yl)oxolan-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl N-[(1-methylpyrrol-3-yl)methyl]carbamate](/img/structure/B2997141.png)

![1-(2,6-Difluorophenyl)-2-[(4-methoxybenzyl)amino]-2-oxoethyl acetate](/img/structure/B2997144.png)
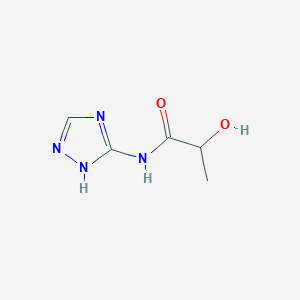


![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)
![3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2997154.png)
![3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2997158.png)
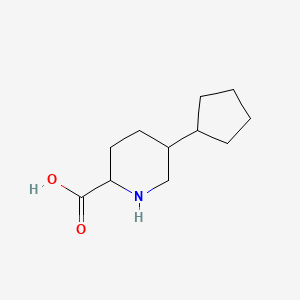
![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)
